Dual 5-HT/NE Reuptake Inhibition vs. Fluvoxamine's SSRI Selectivity
Clovoxamine is characterized as a dual inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, in contrast to fluvoxamine which is a selective serotonin reuptake inhibitor (SSRI) with negligible norepinephrine transporter (NET) affinity. Clovoxamine binds SERT with a Ki of 61 nM . Fluvoxamine binds human SERT with reported Ki values ranging from 1.6 nM to 6.2 nM but shows NET Ki values of approximately 1,100–2,950 nM, indicating >170-fold selectivity for SERT over NET . While clovoxamine's exact NET Ki is not reported in public databases, its functional dual inhibition has been confirmed in vivo through neurochemical and behavioral assays [1].
| Evidence Dimension | Transporter binding selectivity (SERT vs. NET) |
|---|---|
| Target Compound Data | SERT Ki = 61 nM; dual 5-HT/NE reuptake inhibition confirmed in vivo (NET Ki not publicly available) |
| Comparator Or Baseline | Fluvoxamine: SERT Ki = 1.6–6.2 nM; NET Ki = 1,100–2,950 nM (SERT/NET selectivity ratio >170) |
| Quantified Difference | Clovoxamine: dual SNRI mechanism vs. Fluvoxamine: SSRI with >170-fold SERT selectivity |
| Conditions | In vitro radioligand binding assays; in vivo rat microdialysis and forced swim test |
Why This Matters
For research models requiring simultaneous serotonergic and noradrenergic modulation without the anticholinergic burden of TCAs, clovoxamine offers a mechanistic profile that fluvoxamine cannot replicate.
- [1] Claassen V, Boschman TA, Dhasmana KM, Hillen FC, Vaatstra WJ, Zwagemakers JM. Pharmacology of clovoxamine, a new non-tricyclic antidepressant. Arzneimittelforschung. 1978;28(10):1756-66. PMID: 582680. View Source
